2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid is an organic compound that features a central indene ring structure with a hydrogenated double bond (dihydro) at positions 2 and 3. An acetic acid group (CH3COOH) is attached at the second position of the indene ring.
Preparation Methods
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be achieved through several methods:
Reduction of Ephedrine: This method involves the reduction of ephedrine using sodium borohydride.
Catalytic Hydrogenation: Ephedrine can also be hydrogenated catalytically to produce the compound.
Resolution of Racemic Ephedrine: Using a chiral resolving agent, racemic ephedrine can be resolved to obtain the desired compound.
Chemical Reactions Analysis
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown anti-inflammatory, analgesic, and antioxidant properties, making it useful in biological studies.
Medicine: It has therapeutic potential in treating diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with molecular targets and pathways. It is known to modulate inflammatory pathways, reduce oxidative stress, and provide analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various receptors and enzymes involved in these processes.
Comparison with Similar Compounds
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be compared with other similar compounds such as:
2,3-Dihydro-1H-indene-1-methanamine: This compound is used as an intermediate in the synthesis of bioactive compounds and has hallucinogenic properties.
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties, this compound is used in various pharmacological applications.
2,3-Dihydro-1H-indene: This compound is used in scientific research and industrial applications.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10,12H,5-6H2,(H,13,14) |
InChI Key |
BHBSQEIJLWQCPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)O |
Origin of Product |
United States |
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